2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride
Overview
Description
2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 1909317-00-5 . It has a molecular weight of 224.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride . The InChI code for this compound is 1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 224.06 . The IUPAC name for this compound is 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride . The InChI code for this compound is 1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H .Scientific Research Applications
Synthesis and Structural Properties of Novel Compounds
One study discusses the synthesis and spectroscopic and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a synthetic route that may involve intermediates similar to the compound . This research could provide insights into the chemical reactions and potential applications of "2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride" in synthesizing novel organic compounds with potential pharmacological uses (Issac & Tierney, 1996).
Fluorinated Compounds in Protein Design
Another study explores the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins to create proteins with novel chemical and biological properties. This research indicates that fluorination can enhance the stability of proteins against chemical and thermal denaturation, suggesting potential applications of fluorinated compounds, like the one , in protein design and engineering for increased stability and functionality (Buer & Marsh, 2012).
Hydrophilic Interaction Chromatography
Research on hydrophilic interaction chromatography (HILIC) as a valuable alternative for the separation of polar, weakly acidic, or basic samples might be relevant. The study discusses the use of polar columns and aqueous-organic mobile phases rich in organic solvents, which could be applicable in the analysis and separation of compounds similar to "2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride" (Jandera, 2011).
Novel Fluorescence Emission from Nitrogen-containing Organic Compounds
A review on a new type of fluorescence emission from nitrogen-containing organic compounds, which do not have traditional fluorophore units in their structure, could suggest potential research applications for the compound , especially in the biomedical field due to excellent biocompatibility and unique properties mimicking biological macromolecules (Wang Shao-fei, 2011).
Safety And Hazards
The compound is classified as having acute toxicity - Category 3, Oral . The hazard statement is H301: Toxic if swallowed . Precautionary measures include washing thoroughly after handling, not eating, drinking or smoking when using this product, and getting emergency medical help immediately if swallowed . The compound should be stored locked up and disposed of in an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal .
properties
IUPAC Name |
2-amino-1-(2-chloro-6-fluorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZAXDXZWCUNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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